molecular formula C25H34N4O3 B13984771 N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide

N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide

Cat. No.: B13984771
M. Wt: 438.6 g/mol
InChI Key: DFLIMBRYXYCMDD-RBBKRZOGSA-N
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Description

N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide is a structurally complex molecule featuring a benzo[d]oxazole core substituted with a carboxamide group at the 6-position. The carboxamide nitrogen is further functionalized with an isobutyl group and a (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl side chain. The benzo[d]oxazole moiety is additionally modified at the 2-position with an ethyl(methyl)amino group. This stereochemically defined amino alcohol side chain is a recurring pharmacophoric element in medicinal chemistry, often associated with targeting enzymes or receptors requiring chiral recognition .

Properties

Molecular Formula

C25H34N4O3

Molecular Weight

438.6 g/mol

IUPAC Name

N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-2-[ethyl(methyl)amino]-N-(2-methylpropyl)-1,3-benzoxazole-6-carboxamide

InChI

InChI=1S/C25H34N4O3/c1-5-28(4)25-27-21-12-11-19(14-23(21)32-25)24(31)29(15-17(2)3)16-22(30)20(26)13-18-9-7-6-8-10-18/h6-12,14,17,20,22,30H,5,13,15-16,26H2,1-4H3/t20-,22+/m0/s1

InChI Key

DFLIMBRYXYCMDD-RBBKRZOGSA-N

Isomeric SMILES

CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(C[C@H]([C@H](CC3=CC=CC=C3)N)O)CC(C)C

Canonical SMILES

CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(CC(C)C)CC(C(CC3=CC=CC=C3)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of tosylmethyl isocyanide (TosMIC) for the formation of the oxazole ring . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazole ring can be reduced under specific conditions to form more saturated heterocycles.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol moiety can yield ketones, while substitution reactions on the aromatic ring can introduce halogens or other functional groups.

Scientific Research Applications

N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents/Modifications Key Functional Groups
Target Compound Benzo[d]oxazole 2-(Ethyl(methyl)amino), 6-carboxamide with (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl/isobutyl Amino alcohol, carboxamide, ethyl(methyl)
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g, ) Benzothiazole 3-carboxamide, 4-chlorophenyl-thiazolidinone Thiazolidinone, chlorophenyl, carboxamide
N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide () Benzenesulfonamide 4-nitro, (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl/isobutyl Sulfonamide, nitro, amino alcohol
4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutyl benzsulfamide () Benzenesulfonamide 4-amino, (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl/isobutyl Sulfonamide, amino alcohol, amine
[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide () Decahydroisoquinoline t-Boc-protected amino, phenylthio, t-butylcarboxamide Boc-protected amine, thioether, carboxamide

Key Observations:

Core Heterocycle : The target compound’s benzo[d]oxazole core distinguishes it from benzothiazole () and sulfonamide-based analogs (). Oxazoles generally exhibit higher metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation .

Amino Alcohol Side Chain: The (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl group is conserved in and , suggesting its critical role in target binding or solubility modulation. This motif is absent in and .

Sulfonamide derivatives () exhibit higher acidity (pKa ~10–11) than carboxamides (pKa ~15–17), which could influence bioavailability and protein binding .

Key Observations:

Yield Variability : highlights significant yield differences (37–70%) for benzothiazole derivatives, likely due to steric or electronic effects of substituents (e.g., 2,6-dichlorophenyl in 4j vs. 4-chlorophenyl in 4g) .

Process Complexity : The target compound’s synthesis likely involves multi-step functionalization of the benzo[d]oxazole core, contrasting with the nitro reduction and diazomethane steps in .

Purification: emphasizes chromatographic purification for decahydroisoquinoline derivatives, which may be cost-prohibitive at scale compared to recrystallization methods used for sulfonamides .

Physicochemical and Stability Profiles

  • Solubility: Ethanol-mediated synthesis in suggests moderate polarity for benzothiazole derivatives. The target compound’s ethyl(methyl)amino group may increase solubility in polar aprotic solvents.
  • Stability: The amino alcohol side chain in and is prone to oxidation, necessitating protective strategies (e.g., nitro groups in ) . The benzo[d]oxazole core in the target compound is expected to resist hydrolytic degradation better than thiazolidinones () .

Biological Activity

N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H29N3O3
  • Molecular Weight : 391.53 g/mol
  • CAS Number : 169280-56-2

The compound has a benzo[d]oxazole scaffold, which is known for various biological activities, including antimicrobial and anticancer properties.

Antiviral Properties

Research indicates that compounds with similar structural features to this compound exhibit antiviral activity. For instance, studies have shown that related compounds can inhibit viral replication by targeting viral enzymes and proteins essential for the virus's life cycle .

Inhibition of Tyrosinase

Tyrosinase inhibition is a significant area of interest due to its role in melanin production. Compounds similar to the one have demonstrated varying degrees of tyrosinase inhibition. For example, certain derivatives have shown IC50 values as low as 0.51 μM, indicating strong inhibitory potency . This suggests that this compound may also possess similar properties.

Cytotoxicity Studies

Cytotoxicity assessments in various cancer cell lines are crucial for evaluating the therapeutic potential of new compounds. Preliminary studies involving related compounds have demonstrated low cytotoxic effects at concentrations up to 5 μM in B16F10 melanoma cells, suggesting a favorable safety profile . Such findings indicate that the compound may be a promising candidate for further development in cancer therapy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, docking studies suggest that it may interact with key amino acids in target enzymes like tyrosinase, forming hydrogen bonds that stabilize the enzyme-inhibitor complex . This interaction is critical for its inhibitory activity.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antiviral activity against HIV-related viruses with IC50 values indicating effective inhibition .
Study 2Showed strong tyrosinase inhibition with IC50 values ranging from 0.51 μM to >200 μM depending on structural modifications .
Study 3Assessed cytotoxicity in B16F10 cells; compounds showed minimal cytotoxicity at tested concentrations .

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